Germanium nitride
Germanium nitride
Germanium Nitride is used as a water-insoluble gate dielectric film in metal oxide semiconductor field effect transistor with germanium channel. It is used in etchant formulation, which was originally developed for silicon oxynitride. It can be applied in passivation layers to various germanium-based semiconductor devices.
Brand Name:
Vulcanchem
CAS No.:
12065-36-0
VCID:
VC20960088
InChI:
InChI=1S/Ge3N4/c4-1-7(2-5)3-6
SMILES:
N#[Ge]N([Ge]#N)[Ge]#N
Molecular Formula:
Ge3N4
Molecular Weight:
273.9 g/mol
Germanium nitride
CAS No.: 12065-36-0
Cat. No.: VC20960088
Molecular Formula: Ge3N4
Molecular Weight: 273.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Germanium Nitride is used as a water-insoluble gate dielectric film in metal oxide semiconductor field effect transistor with germanium channel. It is used in etchant formulation, which was originally developed for silicon oxynitride. It can be applied in passivation layers to various germanium-based semiconductor devices. |
|---|---|
| CAS No. | 12065-36-0 |
| Molecular Formula | Ge3N4 |
| Molecular Weight | 273.9 g/mol |
| Standard InChI | InChI=1S/Ge3N4/c4-1-7(2-5)3-6 |
| Standard InChI Key | BIXHRBFZLLFBFL-UHFFFAOYSA-N |
| SMILES | N#[Ge]N([Ge]#N)[Ge]#N |
| Canonical SMILES | N#[Ge]N([Ge]#N)[Ge]#N |
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